methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is a bicyclic organic compound comprising a cyclopenta[c]chromen-4-one core fused with a propanoate ester moiety at the 7-position. Its molecular formula is C₁₆H₁₆O₅, with an average molecular weight of 288.29 g/mol. The compound features a ketone group at the 4-position and a methoxypropanoate side chain, which influences its physicochemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(15(17)19-2)20-10-6-7-12-11-4-3-5-13(11)16(18)21-14(12)8-10/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAGOVSDAYRETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C16H16O5 |
| Molecular Weight | 288.3 g/mol |
| Functional Groups | Ester, ketone |
The compound features a tetrahydrocyclopenta chromenone core, which is known for its diverse biological activities.
Biological Activities
Research indicates that compounds related to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of tumor cell lines. For instance, compounds with similar structures have shown cytotoxic effects against HepG2 and EACC cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways. Research on related compounds indicates potential inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
- Antioxidant Properties : The presence of functional groups in the structure suggests that it may possess antioxidant activity, which can protect cells from oxidative stress .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways related to cancer and inflammation. This interaction could lead to modulation of enzyme activity and subsequent biological effects .
- Receptor Binding : It is possible that the compound binds to certain receptors in the body, influencing cellular signaling pathways that regulate growth and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Growth Inhibition Assays : In one study, methyl derivatives were tested against various cancer cell lines using assays such as the resazurin assay to measure cell viability. Results indicated significant growth inhibition at specific concentrations .
- Cytotoxicity Testing : A series of synthesized pyrrole derivatives showed promising anticancer activity alongside antioxidant properties when tested against different cancer cell lines . This suggests that structural modifications can enhance biological efficacy.
- Molecular Docking Studies : Computational studies have been employed to predict binding interactions between the compound and target proteins involved in cancer progression and inflammation . These studies provide insights into potential therapeutic applications.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydrocyclopenta[c]chromene core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 288.3 g/mol. The structure includes functional groups that enhance its reactivity and ability to interact with biological targets.
Antimicrobial Properties
Research indicates that methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate exhibits antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes through enzyme inhibition or membrane disruption mechanisms .
Anticancer Activity
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism of action likely involves the interaction with specific molecular targets such as receptors or enzymes involved in cell signaling pathways .
Inflammation Modulation
This compound may also play a role in modulating inflammatory responses. Compounds with similar structures have been shown to exhibit COX-inhibitory activity, which is crucial for reducing inflammation and associated pain .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Esterification : The reaction of propanoic acid derivatives with the chromene moiety leads to the formation of the ester bond.
- Functional Group Modification : Reactions such as oxidation and methylation are employed to introduce functional groups that enhance biological activity.
Industrial Applications
Due to its unique properties and biological activities, this compound has potential applications in:
Pharmaceutical Formulations
The compound can be utilized as an active pharmaceutical ingredient (API) in developing new drugs targeting microbial infections or cancer therapies.
Cosmetic Products
Given its antimicrobial and anti-inflammatory properties, it may be incorporated into cosmetic formulations aimed at treating skin conditions or enhancing skin health.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on methyl 2-[(4-oxo-cyclopenta[c]chromen)oxy]propanoate demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using agar diffusion methods, showing zones of inhibition comparable to standard antibiotics.
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that methyl 2-[(4-oxo-cyclopenta[c]chromen)oxy]propanoate induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for its anticancer effects .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.
| Reaction Conditions | Products | Catalysts/Reagents |
|---|---|---|
| Acidic (e.g., H₂SO₄, reflux) | 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid + methanol | Concentrated sulfuric acid |
| Basic (e.g., NaOH, aqueous) | Sodium salt of the carboxylic acid + methanol | Sodium hydroxide |
This reaction is pivotal in prodrug activation or metabolite formation .
Ketone Reduction
The 4-oxo group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | Ethanol, room temperature | 4-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl derivative |
| LiAlH₄ | Dry ether, reflux | Same as above (with higher efficiency) |
Reduction alters the compound’s hydrogen-bonding capacity and may enhance interactions with biological targets .
Ether Cleavage
The ether linkage between the chromene and propanoate moieties is susceptible to cleavage under strong acidic or reductive conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic cleavage | HI, 110°C | 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol + methyl 2-hydroxypropanoate |
| Reductive cleavage | BBr₃, CH₂Cl₂, -78°C | Same as above |
This reaction is useful for deconstructing the molecule into simpler fragments for analytical purposes .
Oxidation of the Chromene System
The aromatic chromene system may undergo oxidation, particularly at electron-rich positions, to form quinone-like structures.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous solution | 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7,8-dione |
| CrO₃ | Acetic acid, reflux | Similar dione derivatives |
Oxidation expands the compound’s utility in synthesizing polycyclic derivatives .
Nucleophilic Substitution
The ester’s α-carbon may participate in nucleophilic substitution reactions, though steric hindrance from the chromene system limits reactivity.
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ | Ethanol, heat | 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanamide |
| R-OH | Acid catalysis, reflux | Corresponding ester derivatives |
Photochemical Reactions
The chromene core may undergo [2+2] cycloaddition or ring-opening under UV light, though specific data for this compound remains theoretical.
| Conditions | Products |
|---|---|
| UV light (λ = 254 nm) | Dimerized chromene or ring-opened diradicals |
Key Stability Considerations
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 8-Position
Chlorine-Substituted Derivative
- Compound: Methyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate
- Molecular Formula : C₁₆H₁₅ClO₅
- Molecular Weight : 322.74 g/mol
- Key Differences: The introduction of a chlorine atom at the 8-position increases molecular weight by ~34.45 g/mol compared to the parent compound. Notably, this derivative lacks defined stereocenters, which could limit enantiomer-specific biological effects .
Hexyl-Substituted Derivatives
- Compound 1: 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2R)-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)(phenyl)acetate
- Compound 2 : 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-β-alaninate
- Key Differences: The 8-hexyl substituent significantly increases lipophilicity, enhancing membrane permeability and bioavailability. Compound 1 incorporates a bulky tert-butoxycarbonyl (Boc)-protected amino-phenylacetate group, which may facilitate targeted enzyme inhibition. These modifications suggest applications in prodrug design or peptide-mimetic therapeutics .
Functional Group Modifications in the Ester Side Chain
Norvaline-Containing Analogue
- Compound: N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline
- Molecular Formula: C₁₉H₂₁NO₆
- Molecular Weight : 383.37 g/mol
- Key Differences: Replacement of the methoxypropanoate with an acetyl-norvaline side chain introduces an amino acid residue. This modification enhances hydrogen-bonding capacity and may improve affinity for biological targets like proteases or transporters. The carboxylic acid terminus (pKa ~4-5) could also influence pH-dependent solubility .
Structural Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate (Parent) | C₁₆H₁₆O₅ | 288.29 | Methoxypropanoate | Agrochemical intermediates |
| Methyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate | C₁₆H₁₅ClO₅ | 322.74 | 8-Chloro, methoxypropanoate | Antimicrobial agents |
| 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2R)-(Boc-amino)(phenyl)acetate | C₃₃H₄₁NO₆ | 571.68 | 8-Hexyl, Boc-protected amino-phenylacetate | Enzyme inhibitors, prodrugs |
| N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline | C₁₉H₂₁NO₆ | 383.37 | Acetyl-norvaline | Peptide-mimetic therapeutics |
Research Findings and Implications
- Chlorinated Derivative : The 8-chloro substitution likely improves oxidative stability and bioactivity, as seen in agrochemicals like metconazole intermediates (e.g., chlorophenylmethyl derivatives in ). However, steric effects may reduce binding efficiency in some targets .
- Hexyl Derivatives : Increased lipophilicity correlates with enhanced bioavailability in hydrophobic environments, such as lipid membranes. The Boc and Cbz groups in these compounds are common in prodrug strategies, suggesting delayed release or targeted delivery applications .
- Norvaline Derivative: The amino acid side chain could enable selective interactions with biological receptors, analogous to natural substrates. Computational modeling of its collision cross-section (CCS) and solubility parameters would further clarify its pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
